MOR agonist-2
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Overview
Description
MOR agonist-2 is a compound that acts as an agonist for the mu-opioid receptor (MOR). This receptor is a class of opioid receptors that play a critical role in analgesia, reward, and euphoria. This compound has shown potential in producing analgesic effects through partial agonism of the mu-opioid receptor, while also reducing opioid misuse liability through antagonism of the dopamine D3 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MOR agonist-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired properties. Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process includes the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: MOR agonist-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
MOR agonist-2 has a wide range of scientific research applications, including:
Mechanism of Action
MOR agonist-2 exerts its effects by binding to the mu-opioid receptor, a G-protein coupled receptor. Upon binding, it activates the Gαi/o protein, which inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the suppression of neurotransmitter release and modulation of pain signals . Additionally, this compound can activate inwardly rectifying potassium channels and inhibit voltage-gated calcium channels, further contributing to its analgesic effects .
Comparison with Similar Compounds
Uniqueness of MOR Agonist-2: this compound is unique in its ability to produce analgesic effects through partial agonism of the mu-opioid receptor while also reducing opioid misuse liability through antagonism of the dopamine D3 receptor. This dual action makes it a promising candidate for developing safer analgesics with reduced side effects and addiction potential .
Properties
Molecular Formula |
C37H47Cl2N5O3 |
---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(2S,4R)-N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H47Cl2N5O3/c1-41(2)36(47)37(28-12-5-3-6-13-28,29-14-7-4-8-15-29)18-21-44-27-30(45)26-33(44)35(46)40-19-9-10-20-42-22-24-43(25-23-42)32-17-11-16-31(38)34(32)39/h3-8,11-17,30,33,45H,9-10,18-27H2,1-2H3,(H,40,46)/t30-,33+/m1/s1 |
InChI Key |
KZUQRBDBFQHGDF-NDKRRWIDSA-N |
Isomeric SMILES |
CN(C)C(=O)C(CCN1C[C@@H](C[C@H]1C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)C(=O)C(CCN1CC(CC1C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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